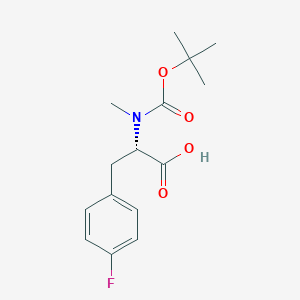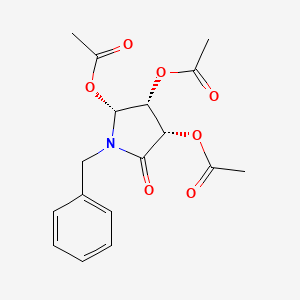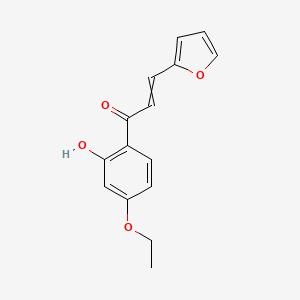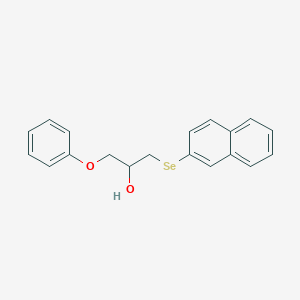![molecular formula C7H20N2O3Si B14261909 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine CAS No. 138249-35-1](/img/structure/B14261909.png)
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is an organosilicon compound that features both amine and silane functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. The presence of both amine and silane groups allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine typically involves the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and hydrogen cyanide, followed by hydrogenation. This process results in the formation of the desired diamine compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum yield and efficiency. The final product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions facilitate the hydrolysis of the silane group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Applications De Recherche Scientifique
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine involves the interaction of its amine and silane groups with various molecular targets. The amine groups can form hydrogen bonds or ionic interactions with other molecules, while the silane groups can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions facilitate the coupling of organic and inorganic materials, leading to the formation of hybrid structures with improved properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- Bis(3-aminopropyl)tetramethyldisiloxane
Uniqueness
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is unique due to its dual functionality, combining both amine and silane groups in a single molecule. This dual functionality allows it to act as an effective coupling agent, facilitating the bonding between organic and inorganic materials. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different scientific and industrial applications.
Propriétés
Numéro CAS |
138249-35-1 |
|---|---|
Formule moléculaire |
C7H20N2O3Si |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
2-(trimethoxysilylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6,8-9H2,1-3H3 |
Clé InChI |
DUTGJZQZHMMVQK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CC(CN)CN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)


